molecular formula C21H27N3O3S B4593669 4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE

4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE

Cat. No.: B4593669
M. Wt: 401.5 g/mol
InChI Key: CRVXBBGIPCJVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethoxybenzyl group and a 3-(methylsulfanyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,5-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride to form the substituted piperazine.

    Attachment of 3-(Methylsulfanyl)phenyl Group: The final step involves the reaction of the substituted piperazine with 3-(methylsulfanyl)phenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE
  • 4-(2,3-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE

Uniqueness

4-(2,5-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]-1-PIPERAZINECARBOXAMIDE is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its isomers.

Properties

IUPAC Name

4-[(2,5-dimethoxyphenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-26-18-7-8-20(27-2)16(13-18)15-23-9-11-24(12-10-23)21(25)22-17-5-4-6-19(14-17)28-3/h4-8,13-14H,9-12,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVXBBGIPCJVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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